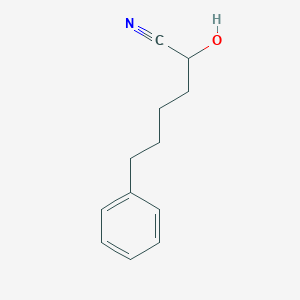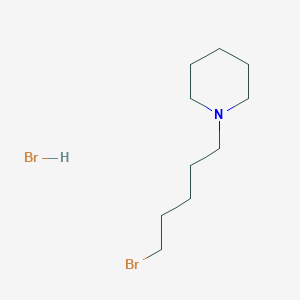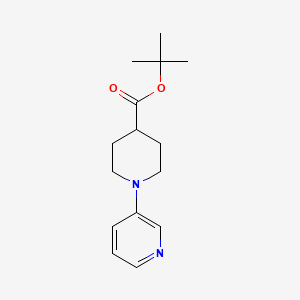
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method includes the reaction of 2-fluoropyridine with 2-methyl-4-nitrophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to reduce costs and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Substituted pyridines.
Reduction: 2-Fluoro-5-(2-methyl-4-aminophenoxy)pyridine.
Oxidation: 2-Fluoro-5-(2-carboxy-4-nitrophenoxy)pyridine.
Applications De Recherche Scientifique
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: It is used in the development of new materials with specific electronic properties due to the presence of the fluorine atom.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine in biological systems is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorine and nitro groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-nitrophenoxy-pyridine
- 2-Fluoro-5-(4-nitrophenoxy)pyridine
- 2-Fluoro-5-(2-methylphenoxy)pyridine
Uniqueness
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine is unique due to the presence of both the fluorine atom and the nitro group, which confer distinct electronic properties and reactivity. The methyl group further modifies its chemical behavior, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H9FN2O3 |
|---|---|
Poids moléculaire |
248.21 g/mol |
Nom IUPAC |
2-fluoro-5-(2-methyl-4-nitrophenoxy)pyridine |
InChI |
InChI=1S/C12H9FN2O3/c1-8-6-9(15(16)17)2-4-11(8)18-10-3-5-12(13)14-7-10/h2-7H,1H3 |
Clé InChI |
OGFLELPVEUGDRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CN=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)










![4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine](/img/structure/B11925983.png)


